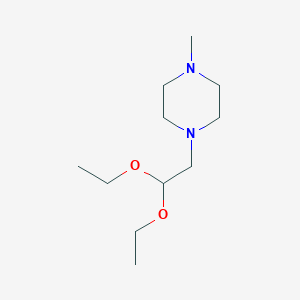

1-(2,2-Diethoxyethyl)-4-methylpiperazine

Description

1-(2,2-Diethoxyethyl)-4-methylpiperazine is a piperazine derivative characterized by a diethoxyethyl side chain at the N1 position and a methyl group at the N4 position of the piperazine ring. This structural motif confers unique physicochemical properties, such as enhanced solubility due to the ethoxy groups, which are critical for its applications in medicinal chemistry. The compound has been utilized as a synthetic intermediate in the preparation of antitubercular and antiparasitic agents (e.g., compound 28g in ) and as a precursor for triazole-containing nitrones with antioxidant properties (). Its synthesis typically involves multi-step reactions, including alkylation and purification via medium-pressure liquid chromatography (MPLC) ().

Propriétés

IUPAC Name |

1-(2,2-diethoxyethyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-4-14-11(15-5-2)10-13-8-6-12(3)7-9-13/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLAJASKAPVSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCN(CC1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethyl)-4-methylpiperazine can be synthesized through a multi-step process. One common method involves the reaction of 4-methylpiperazine with 2,2-diethoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of 1-(2,2-Diethoxyethyl)-4-methylpiperazine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, industrial-scale purification methods like chromatography or crystallization are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,2-Diethoxyethyl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions depending on the nucleophile used.

Major Products Formed:

Oxidation: N-oxides of 1-(2,2-Diethoxyethyl)-4-methylpiperazine.

Reduction: Secondary amines derived from the reduction of the piperazine ring.

Substitution: Compounds with different functional groups replacing the diethoxyethyl group.

Applications De Recherche Scientifique

1-(2,2-Diethoxyethyl)-4-methylpiperazine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mécanisme D'action

The mechanism of action of 1-(2,2-Diethoxyethyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 1-(2,2-Diethoxyethyl)-4-methylpiperazine with analogous compounds:

Chemical Structure and Substituent Effects

Key Observations :

Key Observations :

Key Observations :

- The target compound’s diethoxyethyl group is critical for solubility in antitubercular agents, whereas arylthiocarbamoyl () and dichlorophenyl () substituents drive receptor-specific activities.

- Substituent polarity correlates with application: hydrophobic groups favor CNS targets (e.g., sigma1 receptor), while polar groups suit agricultural or antiparasitic uses .

Activité Biologique

1-(2,2-Diethoxyethyl)-4-methylpiperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a piperazine ring substituted with a diethoxyethyl group and a methyl group, which may contribute to its pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for 1-(2,2-Diethoxyethyl)-4-methylpiperazine is CHNO. The structural representation can be summarized as follows:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Diethoxyethyl Group : A substituent that may enhance solubility and bioavailability.

- Methyl Group : Provides additional steric effects that can influence biological interactions.

The biological activity of 1-(2,2-Diethoxyethyl)-4-methylpiperazine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of receptor activity, leading to diverse physiological effects.

Pharmacological Effects

Research has indicated several potential pharmacological effects associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Piperazine derivatives are being explored for their anticancer potential. Studies indicate that modifications in the piperazine structure can enhance cytotoxicity against cancer cell lines .

- Anti-inflammatory Effects : Some piperazine derivatives have demonstrated the ability to inhibit inflammatory pathways, potentially making them candidates for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of piperazine derivatives, 1-(2,2-Diethoxyethyl)-4-methylpiperazine was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Activity

A series of experiments were conducted on human breast cancer cell lines (MCF-7 and MDA-MB-231) to assess the cytotoxic effects of 1-(2,2-Diethoxyethyl)-4-methylpiperazine. The compound exhibited IC50 values lower than those observed for standard chemotherapeutic agents, indicating promising anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.